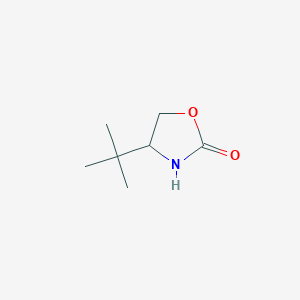

4-Tert-butyl-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHGFGTMLOSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134668-36-3 | |

| Record name | 4-tert-butyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 4-tert-butyl-1,3-oxazolidin-2-one

This guide serves as an authoritative technical reference for the application of (S)-4-tert-butyl-1,3-oxazolidin-2-one , a premier Evans auxiliary used to induce high levels of stereochemical control in asymmetric synthesis.

Content Type: Technical Whitepaper Subject: Asymmetric Synthesis / Chiral Auxiliaries Primary CAS: 54705-42-9 (S-isomer)

Executive Summary

In the landscape of asymmetric synthesis, 4-tert-butyl-1,3-oxazolidin-2-one represents the "gold standard" for steric control. Unlike its benzyl-substituted counterpart, the tert-butyl group offers a rigid, bulky steric wall that maximizes facial discrimination during enolate formation. This guide details the physicochemical profile, mechanistic logic, and validated experimental protocols for utilizing this auxiliary in drug discovery and complex molecule synthesis.

Physical and Chemical Characterization

The utility of this auxiliary relies on its high crystallinity and stability, allowing for easy recovery and recycling.

Table 1: Physicochemical Properties

| Property | Data | Conditions/Notes |

| IUPAC Name | (4S)-4-(1,1-dimethylethyl)-1,3-oxazolidin-2-one | S-enantiomer is most common (derived from L-tert-leucine). |

| CAS Number | 54705-42-9 | For the (S)-enantiomer.[1][2] |

| Molecular Formula | C₇H₁₃NO₂ | MW: 143.18 g/mol .[3] |

| Appearance | White crystalline solid | High crystallinity aids in purification. |

| Melting Point | 118 – 120 °C | Sharp melting point indicates high purity. |

| Optical Rotation | ||

| Optical Rotation | ||

| Solubility | Soluble in THF, CH₂Cl₂, EtOAc | Poorly soluble in hexanes/water. |

| pKa | ~20 (C-H adjacent to N) | Requires strong bases (n-BuLi, NaHMDS) for deprotonation. |

Synthesis and Preparation

While commercially available, the auxiliary is often synthesized in-house from L-tert-leucine to ensure enantiomeric purity.

Validated Synthesis Route

-

Reduction: L-tert-Leucine is reduced to L-tert-leucinol using Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).

-

Cyclization: The amino alcohol is cyclized using diethyl carbonate (with K₂CO₃) or phosgene equivalents (CDI or triphosgene) to close the oxazolidinone ring.

Figure 1: Synthetic pathway from chiral pool precursor to final auxiliary.

Core Application Workflow: The Evans Cycle

The power of this auxiliary lies in its ability to be recycled.[5] The workflow involves three critical phases: Loading , Reaction (Stereodifferentiation) , and Cleavage .

Phase 1: N-Acylation (The Loading)

The auxiliary must first be attached to the substrate (typically an acid chloride or anhydride).

-

Reagents: n-Butyllithium (n-BuLi), Acid Chloride (RCOCl).

-

Mechanism: The oxazolidinone nitrogen is deprotonated (pKa ~20) to form a lithiated species, which attacks the acid chloride.

-

Critical Note: The tert-butyl group is bulky; ensure the reaction is kept at -78 °C to prevent ring opening or side reactions.

Phase 2: Asymmetric Alkylation (The Stereoselective Step)

This is the stereodefining step. The tert-butyl group forces the enolate geometry and blocks one face of the molecule.

Protocol:

-

Enolization: Treat N-acylated auxiliary with NaHMDS or LDA at -78 °C in THF. This forms the (Z)-enolate exclusively due to chelation between the Lithium, the carbonyl oxygen, and the oxazolidinone carbonyl oxygen.

-

Alkylation: Add the alkyl halide (R'-X).

-

Stereocontrol: The electrophile attacks from the face opposite the bulky tert-butyl group (anti-approach).

Phase 3: Cleavage (The Release)

The auxiliary is removed to yield the final chiral product.[6] The choice of reagent determines the functional group of the product.[6]

-

Hydrolysis (LiOH / H₂O₂): Yields Chiral Carboxylic Acid .[7]

-

Reduction (LiBH₄): Yields Chiral Alcohol .

-

Transesterification (Ti(OEt)₄ or NaOMe): Yields Chiral Ester .

-

Weinreb Aminolysis (AlMe₃ / HN(OMe)Me): Yields Weinreb Amide (for ketone synthesis).

Figure 2: The Evans Auxiliary Reaction Cycle showing loading, enolization, alkylation, and recycling.[8]

Mechanistic Insight: The Zimmerman-Traxler Model

The high enantioselectivity (often >99% ee) is rationalized by the Zimmerman-Traxler transition state .

-

Chelation Control: The Lithium cation coordinates to both the enolate oxygen and the auxiliary's carbonyl oxygen, locking the conformation.

-

Steric Blocking: The tert-butyl group at C4 projects into space, effectively shielding the "top" face of the enolate.

-

Approach: The electrophile (R-X) is forced to approach from the unhindered "bottom" face.

Comparison: While the Benzyl-substituted auxiliary (Evans) is effective, the tert-butyl variant (often called the Sibi/Evans variant in specific contexts) provides superior rigidity, preventing rotation that might erode selectivity in difficult substrates.

Detailed Experimental Protocol: Asymmetric Alkylation

Standard Operating Procedure for Research Scale (1.0 mmol)

Reagents:

-

N-Propionyl-4-tert-butyl-oxazolidinone (1.0 equiv)

-

NaHMDS (1.1 equiv, 1.0 M in THF)

-

Benzyl Bromide (1.5 equiv)

-

Dry THF (Solvent)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the N-propionyl auxiliary (1.0 mmol) and dissolve in dry THF (5 mL). Cool to -78 °C (dry ice/acetone bath).

-

Enolization: Dropwise add NaHMDS (1.1 mL, 1.1 mmol). Stir at -78 °C for 45–60 minutes. Note: Ensure the solution remains clear or pale yellow; dark colors may indicate decomposition.

-

Alkylation: Add Benzyl Bromide (1.5 mmol) dropwise.

-

Reaction: Allow the mixture to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

-

Quench: Quench with saturated aqueous

Sources

- 1. (S)-(-)-4-TERT-BUTYL-2-OXAZOLIDINONE | 54705-42-9 [chemicalbook.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. (4S)-4-butyl-1,3-oxazolidin-2-one (158249-51-5) for sale [vulcanchem.com]

- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. rsc.org [rsc.org]

Technical Guide: Spectroscopic Characterization of (S)-4-tert-Butyl-1,3-oxazolidin-2-one

The following technical guide details the spectroscopic characterization of (S)-4-tert-butyl-1,3-oxazolidin-2-one , a pivotal chiral auxiliary (Evans auxiliary) used extensively in asymmetric synthesis.

Executive Summary

(S)-4-tert-butyl-1,3-oxazolidin-2-one (CAS: 54705-42-9) is a fundamental "Evans auxiliary" employed to induce stereochemistry in asymmetric aldol and alkylation reactions. Its utility relies heavily on its high enantiomeric purity (>99% ee). This guide provides the definitive spectroscopic fingerprints required to validate its identity and purity during synthesis or procurement.

Compound Profile:

-

Formula: C

H -

MW: 143.19 g/mol

-

Appearance: White crystalline solid

-

Melting Point: 118–120 °C[1]

Synthesis & Structural Context

Understanding the synthesis provides context for potential impurities (e.g., unreacted amino alcohols or carbonates). The standard route involves the reduction of L-tert-leucine to (S)-tert-leucinol , followed by cyclization with a carbonate source (e.g., diethyl carbonate, phosgene, or triphosgene).

Synthesis Workflow

The following diagram illustrates the logical flow from starting material to the final auxiliary, highlighting critical control points.

Figure 1: Synthetic pathway for the production of the Evans auxiliary.

Spectroscopic Data Analysis

The following sections detail the expected signals. Note: Chemical shifts may vary slightly (

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation.[2] The tert-butyl group provides a distinct diagnostic singlet, while the ring protons (H4, H5a, H5b) form an ABX spin system.

H NMR (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| NH | 5.80 – 6.20 | br s | 1H | — | Amide N-H |

| H-5a | 4.45 | t (or dd) | 1H | Ring O-CH | |

| H-5b | 4.20 | dd | 1H | Ring O-CH | |

| H-4 | 3.60 | dd | 1H | Ring N-CH | |

| t-Bu | 0.89 – 0.91 | s | 9H | — | C(CH |

Expert Insight:

-

Diastereotopic Protons: The protons at C5 are diastereotopic due to the adjacent chiral center at C4. They typically appear as two distinct sets of peaks (approx. 4.20 and 4.45 ppm).

-

N-H Broadening: The N-H signal width is concentration-dependent and may disappear in protic deuterated solvents (e.g., CD

OD) due to exchange.

C NMR (100 MHz, CDCl

)

| Position | Shift ( | Carbon Type | Assignment |

| C-2 | 160.0 – 160.5 | C=O | Carbamate Carbonyl |

| C-5 | 68.5 – 69.0 | CH | Ring O-CH |

| C-4 | 60.0 – 61.0 | CH | Ring N-CH (Chiral Center) |

| C-tBu | 33.0 | C | Quaternary tert-butyl |

| CH | 25.5 – 25.8 | CH | tert-Butyl Methyls |

B. Infrared Spectroscopy (FT-IR)

IR is critical for confirming the cyclic carbamate functionality and the absence of open-chain amino alcohol precursors.

| Functional Group | Wavenumber (cm | Intensity | Diagnostic Value |

| N-H Stretch | 3250 – 3350 | Medium, Broad | Confirms secondary amide/carbamate. |

| C-H Stretch | 2960 – 2970 | Strong | Characteristic of tert-butyl C-H bonds. |

| C=O Stretch | 1750 – 1780 | Very Strong | Critical: Cyclic carbamates absorb at higher frequencies than acyclic amides (typically ~1650) or acyclic carbamates (~1700). |

| C-O Stretch | 1050 – 1250 | Strong | Ring ether/carbamate linkage. |

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the loss of the bulky tert-butyl group.

-

Ionization Mode: EI (70 eV) or ESI (+)

-

Molecular Ion (M

): m/z 143 (Small or visible in ESI as [M+H] -

Base Peak / Major Fragments:

-

m/z 128: [M – CH

] -

m/z 86: [M – C(CH

) -

m/z 57: [C(CH

)

-

Experimental Protocols

These protocols serve as self-validating systems to ensure data integrity.

Protocol 1: Sample Preparation for NMR

-

Massing: Weigh 10–15 mg of the solid auxiliary into a clean vial.

-

Solvation: Add 0.6 mL of CDCl

(99.8% D, 0.03% TMS). Ensure complete dissolution; the compound is moderately soluble. -

Filtration (Optional): If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

-

Acquisition: Run a standard proton sequence (16 scans, 1 sec relaxation delay).

-

Validation: Calibrate the spectrum to the residual CHCl

peak at 7.26 ppm .

Protocol 2: Purity Check via Melting Point

-

Load a capillary tube with 2–3 mm of dry sample.

-

Set the apparatus ramp rate to 10 °C/min until 110 °C, then reduce to 1 °C/min.

-

Acceptance Criteria: Sharp melting range between 118–120 °C . A range >2 °C or melting <116 °C indicates wet sample or significant impurities (e.g., tert-leucinol).

References

-

Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses, 68, 83.

-

Ager, D. J., et al. (1997).[1] "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 30(1), 3.

-

Sigma-Aldrich. (n.d.). "(S)-4-tert-Butyl-2-oxazolidinone Product Sheet."

Sources

An In-Depth Technical Guide to the Mechanism of Action of Oxazolidinone-Based Chiral Auxiliaries

Abstract

Oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, represent a cornerstone of modern asymmetric synthesis. Their widespread adoption in both academic and industrial settings stems from their reliability, predictability, and versatility in controlling the stereochemical outcome of a vast array of carbon-carbon bond-forming reactions. This guide provides a detailed exploration of the fundamental mechanisms that govern the stereodirecting power of these auxiliaries. We will dissect the critical stages of the process: the formation of conformationally rigid metal enolates, the principles of diastereofacial selection dictated by steric hindrance, and the final, selective cleavage of the auxiliary to yield enantiomerically enriched products. Through mechanistic diagrams, detailed protocols, and a review of key applications, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Logic of Asymmetric Induction via Chiral Auxiliaries

The synthesis of single-enantiomer pharmaceutical compounds is a critical objective in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the formation of a new stereocenter.[1] The general strategy involves three key phases:

-

Attachment: A prochiral substrate is covalently bonded to the chiral auxiliary.

-

Diastereoselective Reaction: The chiral auxiliary directs a subsequent reaction to occur preferentially on one of the two prochiral faces of the substrate, leading to the formation of one diastereomer in excess.

-

Cleavage: The auxiliary is removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.[2]

Among the myriad of chiral auxiliaries developed, the oxazolidinones introduced by Evans are preeminent due to their high levels of stereocontrol in reactions such as alkylations, aldol additions, and conjugate additions.[1][3]

Figure 1: General workflow of an asymmetric synthesis using a chiral auxiliary.

The Core Mechanism: Formation and Reactivity of Chelated Enolates

The remarkable efficacy of Evans oxazolidinones hinges on their ability to form rigid, chelated (Z)-enolates upon deprotonation. This conformational rigidity is the key to predictable stereochemical control.[4]

Enolate Geometry: The Predominance of the (Z)-Isomer

The process begins with the acylation of the oxazolidinone auxiliary, typically at the nitrogen atom, to form an N-acyloxazolidinone.[5] Treatment of this imide with a suitable base generates an enolate. The geometry of this enolate is critical. Whether using a strong base like lithium diisopropylamide (LDA) or soft enolization conditions with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered amine base, the (Z)-enolate is formed with high selectivity.[1][2] This preference is rationalized by a six-membered, chair-like transition state where steric repulsion between the R group of the acyl chain and the substituent on the chiral auxiliary is minimized.[2]

Chelation and Diastereofacial Shielding: The Evans Model

Once formed, the enolate's stereochemical fate is governed by chelation and steric hindrance. The metal cation (e.g., Li⁺, Na⁺, B²⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[6] This chelation locks the enolate into a rigid, planar five- or six-membered ring system.

With this rigid conformation established, the substituent at the C4 position of the oxazolidinone (e.g., benzyl, isopropyl) acts as a powerful steric shield. It effectively blocks one of the two diastereotopic faces of the planar enolate. Consequently, an incoming electrophile (E⁺) is forced to approach from the less sterically encumbered face, leading to a highly diastereoselective bond formation.[7][8]

Figure 2: Chelation-controlled model for electrophilic attack on an N-acyloxazolidinone enolate.

Applications in Key Asymmetric Transformations

The underlying principle of chelation-controlled facial selection is applicable across a range of important synthetic reactions.

Asymmetric Alkylation

In alkylation reactions, the chelated (Z)-enolate reacts with an electrophile, such as an alkyl halide, in a classic SN2 fashion. The stereochemical outcome is reliably predicted by the model shown in Figure 2, with the alkyl group being installed on the face opposite the C4 substituent.[1][4] High diastereoselectivities are routinely achieved, particularly with activated electrophiles like allylic and benzylic halides.[1]

Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a particularly powerful transformation as it simultaneously constructs a C-C bond and sets two adjacent stereocenters with a predictable syn relationship.[1][9] The reaction of a boron enolate with an aldehyde proceeds through a highly organized, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[1][10]

In this model:

-

The boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.

-

The aldehyde orients itself to place its largest substituent (R') in a pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions.

-

The facial selectivity of the enolate is still dictated by the C4 substituent of the oxazolidinone, which blocks one approach trajectory.[1]

The combination of these factors leads to the highly diastereoselective formation of the syn-aldol adduct.[10]

Figure 3: Zimmerman-Traxler model illustrating the origin of 'syn' selectivity in the Evans aldol reaction.

It is noteworthy that the choice of Lewis acid can sometimes reverse the selectivity. For instance, titanium enolates can, under certain conditions, favor the "non-Evans" syn aldol product through different chelation modes.[11][12]

Auxiliary Cleavage: Releasing the Enantiopure Product

The final step is the non-destructive removal of the chiral auxiliary. The choice of cleavage conditions is crucial to avoid epimerization of the newly formed stereocenter and to enable recovery of the valuable auxiliary.

| Cleavage Reagent | Product Functional Group | Mechanism & Key Considerations |

| LiOH / H₂O₂ | Carboxylic Acid | The hydroperoxide anion (⁻OOH) is a soft nucleophile that selectively attacks the more electrophilic exocyclic imide carbonyl.[4] Using LiOH alone can lead to competing attack at the endocyclic carbamate carbonyl, causing undesired ring-opening.[13] |

| LiBH₄, LiAlH₄ | Primary Alcohol | Standard reductive cleavage of the imide functionality.[6] |

| MeOMgBr, NaOMe | Methyl Ester | Transesterification under basic conditions.[14] |

| (MeO)MeNH·HCl, AlMe₃ | Weinreb Amide | Allows for subsequent conversion to ketones via addition of organometallic reagents.[10] |

Table 1: Common methods for the cleavage of N-acyloxazolidinone auxiliaries.

Experimental Protocol: A Representative Asymmetric Alkylation

The following three-step procedure illustrates a typical workflow for an Evans asymmetric alkylation.[4][5]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

Add propionyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Purify the crude product via flash column chromatography to yield the N-propionyloxazolidinone.

Step 2: Diastereoselective Enolate Alkylation

-

Dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) as a 1.0 M solution in THF (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add benzyl bromide (1.2 equiv) dropwise.

-

Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract with ethyl acetate and purify by flash column chromatography to isolate the major diastereomer. A typical diastereomeric ratio (d.r.) for this reaction is >98:2.[4]

Step 3: Hydrolytic Cleavage of the Auxiliary

-

Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).

-

Stir the reaction vigorously at 0 °C for 2 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite until a negative result is obtained with peroxide test strips.

-

Acidify the aqueous layer to pH ~2 with HCl and extract the chiral carboxylic acid product with dichloromethane.

-

Make the aqueous layer basic with NaOH and extract with dichloromethane to recover the chiral auxiliary.

Conclusion

The mechanism of action of oxazolidinone-based chiral auxiliaries is a testament to the power of conformationally controlled chemistry. By forming rigid, chelated enolates, these auxiliaries provide a predictable and sterically defined environment that directs the approach of electrophiles with exceptional fidelity. This control allows for the reliable and highly diastereoselective synthesis of complex chiral molecules. The robustness of the methodology, coupled with the development of mild and selective cleavage protocols, has solidified the standing of Evans auxiliaries as an indispensable tool in the arsenal of the modern synthetic chemist.

References

-

Gage, J. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

-

Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]

-

Urpi, F., et al. (2021). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

Gorin, D. J., & Toste, F. D. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry. [Link]

-

Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

Jo, W., et al. (2023). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society. [Link]

-

Iraj, S., et al. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. [Link]

-

Iraj, S., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

-

Gorin, D. J., & Toste, F. D. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

-

Gage, J. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. [Link]

-

Evans, D. A. (1979). Evans aldol ppt. Slideshare. [Link]

-

Suresh, C. H., & Koga, N. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Urpi, F., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. [Link]

-

Ghosh, A. K., et al. (2001). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC. [Link]

-

Various Authors. (n.d.). Asymmetric Synthesis. University of Liverpool. [Link]

-

No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]

-

Nerz-Stormes, M., & Thornton, E. R. (1991). Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Asymmetric N-acyloxazolidinone-based hetero-Diels-Alder reaction. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

-

Iraj, S., et al. (2023). (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. [Link]

-

Ma, Y., et al. (2012). Asymmetric β-Boration of α,β-Unsaturated N-Acyloxazolidinones by [2.2]Paracyclophane-Based Bifunctional Catalyst. Organic Chemistry Portal. [Link]

-

Reusch, W. (n.d.). Asymmetric Induction. MSU Chemistry. [Link]

-

Smith, J. M., et al. (2013). Opposing auxiliary conformations produce the same torquoselectivity in an oxazolidinone-directed Nazarov cyclization. PubMed. [Link]

-

Clayden, J., et al. (2007). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC. [Link]

-

Reusch, W. (n.d.). evans enolate alkylation-hydrolysisx. MSU Chemistry. [Link]

-

Zard, S. Z., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.. [Link]

-

Gorin, D. J., & Toste, F. D. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ERIC. [Link]

-

Jo, W., et al. (2022). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]

-

Zard, S. Z., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Evans aldol ppt | PPTX [slideshare.net]

- 10. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. connectsci.au [connectsci.au]

- 14. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]

Precision in Chirality: A Technical Guide to Evans' Auxiliaries

Executive Summary: The Case for Auxiliary Control

In the landscape of modern drug discovery, where enantiomeric purity is not merely a preference but a regulatory mandate, the Evans Auxiliary remains a cornerstone of asymmetric synthesis. While catalytic asymmetric methods have advanced, the stoichiometric auxiliary offers a level of predictability and robustness—particularly in early-phase discovery and complex natural product synthesis—that is often unmatched.

This guide deconstructs the Evans oxazolidinone methodology. We move beyond simple recipe following to explore the Zimmerman-Traxler transition states that dictate stereochemistry, the thermodynamic principles governing auxiliary removal, and the operational nuances required to execute these reactions with high diastereomeric ratios (dr > 98:2).

The Architectural Logic: Why Oxazolidinones?

The genius of David Evans’ design lies in the rigidification of the enolate. A standard enolate is a floppy, nucleophilic species. To control it, we must lock its geometry.

The Scaffold

The auxiliary is typically derived from amino acids (L-Valine, L-Phenylalanine), providing an inexpensive chiral pool source.

-

Valine-derived (4-isopropyl): Provides steric bulk close to the reaction center.

-

Phenylalanine-derived (4-benzyl): Offers π-stacking opportunities and distinct steric shielding.

The Chelation Effect

The oxazolidinone ring contains two Lewis basic sites: the exocyclic carbonyl (imide) and the endocyclic oxygen. Upon enolization with a Lewis acid (typically Boron or Titanium), the metal center chelates between the enolate oxygen and the auxiliary carbonyl oxygen. This locks the Z-enolate geometry , forcing the electrophile to approach from the face opposite the steric bulk of the auxiliary (the Re or Si face, depending on the auxiliary's absolute configuration).

The Mechanistic Engine: Zimmerman-Traxler Transition State

To understand the outcome, one must visualize the transition state (TS).[1] The high diastereoselectivity arises from a chair-like TS known as the Zimmerman-Traxler model.[1]

Dipole Minimization & Steric Avoidance

-

Z-Enolate Formation: Kinetic deprotonation (LDA, -78°C) or soft enolization (R₂BOTf/DIPEA) overwhelmingly favors the Z-enolate to minimize 1,3-allylic strain.

-

The Chair TS: The aldehyde approaches the metal-enolate complex. The metal (B or Ti) coordinates the aldehyde oxygen.

-

Stereocontrol: The aldehyde's R-group orients equatorially to avoid 1,3-diaxial interactions. Simultaneously, the auxiliary's bulky group (e.g., isopropyl) blocks one face, forcing the approach from the opposite side.

Visualization of the Transition State

The following diagram illustrates the dipole-minimized, chair-like transition state that leads to the "Evans Syn" aldol product.

Figure 1: Mechanistic flow from enolization to the highly ordered Zimmerman-Traxler transition state.[1]

Operational Protocols: The Alkylation Workflow

Phase I: Acylation (Loading the Auxiliary)

Objective: Attach the substrate (acid) to the auxiliary.

-

Reagents: n-BuLi (to lithiate the auxiliary), Acid Chloride.

-

Critical Insight: Lithiation must be done at -78°C to prevent ring opening. The pKa of the oxazolidinone (approx. 20) allows clean deprotonation by n-BuLi.

Phase II: Enolization & Electrophile Addition

Objective: Create the stereocenter.

-

Protocol (Standard Alkylation):

-

Dissolve acylated auxiliary in THF; cool to -78°C.

-

Add NaHMDS or LDA (1.1 equiv). Why? Lithium/Sodium counterions coordinate tightly, ensuring the chelated Z-enolate forms.

-

Stir 30-60 min.

-

Add Electrophile (Alkyl halide).

-

Warm slowly to 0°C.

-

-

Troubleshooting: If conversion is low, add a polar additive like HMPA or DMPU to break up enolate aggregates, increasing reactivity without sacrificing selectivity.

Phase III: Cleavage (The Exit)

Removing the auxiliary without racemizing the newly formed center is critical.

Comparative Cleavage Methodologies

| Method | Reagents | Mechanism | Best For | Safety/Notes |

| Hydrolysis | LiOH, H₂O₂ | Nucleophilic attack by LiOOH | Carboxylic Acids | CRITICAL: H₂O₂ is more nucleophilic than OH⁻ (alpha-effect) but less basic (pKa 11.6 vs 15.7). This prevents racemization.[2] Caution: Exothermic O₂ evolution possible. |

| Reduction | LiBH₄ / MeOH | Reductive cleavage | Primary Alcohols | Reductive removal directly yields the alcohol, skipping the acid stage. |

| Transesterification | Ti(OEt)₄ / EtOH | Lewis Acid Catalysis | Ethyl Esters | Mild conditions; avoids strong base entirely. |

| Weinreb Amide | AlMe₃ / MeNHOMe | Aminolysis | Weinreb Amides | Direct access to aldehydes/ketones via subsequent Grignard addition. |

The Synthesis Cycle: Visualizing the Workflow

The following diagram maps the complete lifecycle of an Evans auxiliary application, from attachment to recovery.

Figure 2: The closed-loop lifecycle of the Evans Auxiliary, emphasizing the recovery phase.

Evolution & Industrial Relevance

While the classic Evans auxiliary (oxazolidinone) is powerful, the field has evolved to address specific limitations.

-

Crimmins' Thiazolidinethiones: By swapping oxygen for sulfur (S=C), the Lewis basicity changes. This allows for "soft" enolization using TiCl₄/Amine, permitting access to "Evans Syn" or "Non-Evans Syn" products simply by changing the stoichiometry of the base or Lewis acid, a concept known as stereodivergency.

-

SuperQuat Auxiliaries: Developed to prevent the "rotamer problem" found in some hindered substrates, these contain a dimethyl geminal group on the ring, locking the conformation even more rigidly.

Industrial Note: In large-scale API synthesis (e.g., the synthesis of Cytovaricin or statin intermediates), the LiOH/H₂O₂ cleavage is often engineered carefully. As noted in recent process chemistry literature, the instability of the peracid intermediate can lead to O₂ evolution. Process safety requires strictly controlled addition rates and temperature management (0-5°C) to mitigate thermal runaway risks.

References

-

Evans, D. A., et al. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104(6), 1737–1739. Link

-

Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidine-2-thiones." Journal of the American Chemical Society, 1997, 119(33), 7883–7884. Link

-

Heravi, M. M., et al. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances, 2016, 6, 30498-30551.[5] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 4. Aldol reaction - Wikipedia [en.wikipedia.org]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: (R)-(+)-4-tert-Butyl-2-oxazolidinone in Asymmetric Synthesis

Executive Summary

(R)-(+)-4-tert-Butyl-2-oxazolidinone (CAS: 142618-93-7) is a premier chiral auxiliary belonging to the "Evans Auxiliary" class. Derived from (R)-tert-leucine, this reagent is fundamental to asymmetric synthesis, specifically for diastereoselective alkylations, aldol condensations, and Diels-Alder reactions. Its utility stems from the bulky tert-butyl group at the C4 position, which exerts profound steric influence, locking the conformation of N-acylated enolates and directing electrophilic attack to a single face of the molecule. This guide details its physiochemical profile, safety protocols, mechanistic basis, and validated experimental workflows.

Chemical Identity & Physiochemical Profile[1][2][3]

The precise identification of the enantiomer is critical. The (R)-isomer induces specific stereochemical outcomes opposite to its (S)-counterpart (derived from L-tert-leucine).

| Parameter | Data |

| Chemical Name | (4R)-4-(tert-butyl)-1,3-oxazolidin-2-one |

| Common Name | Evans Auxiliary; (R)-tert-Butyl oxazolidinone |

| CAS Number | 142618-93-7 (Note: (S)-isomer is 54705-42-9) |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 119–122 °C |

| Optical Rotation | |

| Solubility | Soluble in THF, CH₂Cl₂, EtOAc, Ethanol; sparingly soluble in water.[1][2][3][4] |

| pKa | ~20 (C-H acidity of N-acyl derivative is enhanced) |

Safety & Handling (HSE Profile)

While not highly toxic, this compound acts as a significant irritant. Standard Laboratory Practice (SLP) requires strict adherence to dust control and exposure limits.

Hazard Classification (GHS)

-

H335: May cause respiratory irritation (STOT SE 3).[5]

Critical Handling Protocols

-

Inhalation Risk: As a crystalline powder, static charge can generate dust. Weighing should be performed in a fume hood or a static-free enclosure.

-

Storage: Hygroscopic. Store in a cool, dry place (2–8 °C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over time.

-

Emergency Response:

Mechanistic Architecture

The efficacy of (R)-(+)-4-tert-Butyl-2-oxazolidinone relies on the formation of a rigid metal-chelated Z-enolate.

The Stereocontrol Mechanism

-

N-Acylation: The auxiliary is attached to the substrate (e.g., propionic acid).

-

Enolization: Treatment with a base (LDA or NaHMDS) generates the enolate. The lithium cation (

) chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone. -

Steric Blocking: The bulky tert-butyl group at C4 forces the chelated ring into a specific conformation. It physically blocks the re-face (top face) of the enolate.

-

Electrophilic Attack: The electrophile (R-X) is forced to attack from the unhindered si-face (bottom face), yielding high diastereomeric excess (de).

Visualization: The Evans Cycle

The following diagram illustrates the workflow from attachment to cleavage.

Caption: The Evans Cycle showing the transformation from auxiliary attachment to stereoselective alkylation and subsequent cleavage/recycling.

Experimental Protocols

Protocol A: N-Acylation (Lithiation Method)

Purpose: To attach the substrate (acid chloride) to the auxiliary.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve (R)-(+)-4-tert-Butyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78 °C.

-

Deprotonation: Add

-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes. Observation: The lithiated auxiliary often precipitates. -

Addition: Add the acid chloride (1.1–1.2 equiv) dropwise.

-

Warming: Allow the mixture to warm to 0 °C over 30 minutes.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc, wash with NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Recrystallization (Hexanes/EtOAc) is preferred over chromatography to ensure purity.

Protocol B: Asymmetric Alkylation

Purpose: To introduce a new stereocenter with high diastereoselectivity.

-

Enolization: Dissolve the N-acylated imide (from Protocol A) in THF (0.1 M). Cool to -78 °C.

-

Base Addition: Add NaHMDS (1.1 equiv) or LDA dropwise. Stir for 30–60 minutes at -78 °C to ensure complete formation of the Z-enolate.

-

Expert Insight: NaHMDS is often preferred for alkylations as it produces fewer amine byproducts than LDA, though LDA is standard for aldol reactions.

-

-

Electrophile Trapping: Add the alkyl halide (R-X, 3–5 equiv) neat or in minimal THF.

-

Note: Highly reactive electrophiles (Allyl bromide, Benzyl bromide) react quickly. Unreactive ones may require warming to -40 °C.

-

-

Workup: Quench with acetic acid (at -78 °C) or NH₄Cl. Standard extraction.

-

Analysis: Check diastereomeric ratio (dr) via ¹H NMR or HPLC. Expect >95:5 dr.[1]

Protocol C: Non-Destructive Cleavage (Hydrolysis)

Purpose: To remove the auxiliary and yield the chiral carboxylic acid.

-

Reagent Prep: Dissolve the alkylated product in THF/Water (3:1) at 0 °C.

-

Peroxide Addition: Add

(30% wt, 4 equiv). -

Saponification: Add LiOH (2 equiv). Stir at 0 °C for 1–3 hours.

-

Mechanism:[7] The hydroperoxide anion (

) is more nucleophilic than hydroxide (

-

-

Quench: Quench excess peroxide with saturated

(exothermic!). -

Recovery: Evaporate THF. Extract the aqueous layer with CH₂Cl₂ to recover the Auxiliary (organic layer). Acidify the aqueous layer (pH 2) and extract with EtOAc to obtain the Chiral Acid .

Synthesis of the Auxiliary

If commercial sourcing is prohibitive, the auxiliary can be synthesized from (R)-tert-Leucinol.

Reaction:

(R)-tert-Leucinol + Diethyl Carbonate

-

Mix (R)-tert-leucinol (1 equiv) and K₂CO₂ (0.1 equiv) in diethyl carbonate (5 equiv).

-

Reflux with a Dean-Stark trap to remove ethanol (driving the equilibrium).

-

Upon completion, distill off excess diethyl carbonate.

-

Recrystallize the residue from EtOAc/Hexanes.

References

-

Evans, D. A., et al. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 104(6), 1737–1739.

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses, 68, 83.

-

Sigma-Aldrich. (n.d.). "Safety Data Sheet: (R)-(+)-4-tert-Butyl-2-oxazolidinone."

-

Ager, D. J., et al. (1997). "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 30(1), 3–11.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 142618-93-7|(R)-4-(tert-Butyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]

Stereochemistry and absolute configuration of 4-tert-butyl-1,3-oxazolidin-2-one

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 4-tert-butyl-1,3-oxazolidin-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereochemistry and the determination of the absolute configuration of this compound. This chiral auxiliary has become an indispensable tool in modern asymmetric synthesis, enabling the stereoselective formation of a wide array of chemical entities crucial for drug discovery and development. This document will delve into the foundational principles of its stereochemical influence, detail the primary analytical methodologies for absolute configuration assignment—including X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) techniques—and provide field-proven protocols for their application. The causality behind experimental choices is emphasized, ensuring a robust and validated approach for researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of this compound in Asymmetric Synthesis

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development, as the therapeutic efficacy and safety of a drug molecule are often intrinsically linked to its three-dimensional arrangement. Chiral auxiliaries are powerful tools temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction.[1] Among the pantheon of these molecules, this compound, a member of the Evans' oxazolidinone family, has emerged as a particularly effective and versatile chiral auxiliary.[2][3]

The strategic placement of the bulky tert-butyl group at the C4 position creates a well-defined and sterically hindered environment. This steric hindrance effectively shields one face of the enolate derived from an N-acylated auxiliary, thereby directing incoming electrophiles to the opposite, less hindered face with high diastereoselectivity.[3] This predictable stereocontrol has been leveraged in a multitude of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder cycloadditions.[3][4] The ability to reliably set stereocenters makes this auxiliary a valuable asset in the synthesis of complex, enantiomerically pure molecules.[1]

Given its critical role in directing stereochemistry, the unambiguous determination of the absolute configuration of the this compound starting material and its subsequent derivatives is of paramount importance. An error in the assignment of its stereocenter would propagate throughout a synthetic sequence, leading to the incorrect enantiomer of the final target molecule. This guide will, therefore, focus on the robust methodologies employed to establish and verify its absolute configuration.

Foundational Stereochemistry: How Steric Hindrance Dictates Reaction Outcomes

The efficacy of this compound as a chiral auxiliary is rooted in its rigid five-membered ring structure and the conformational bias imposed by the large tert-butyl substituent. When N-acylated and subsequently deprotonated to form an enolate, the auxiliary-enolate system adopts a conformation that minimizes steric interactions. The tert-butyl group at C4 effectively blocks one face of the enolate, compelling electrophilic attack to occur from the opposite face. This principle of steric shielding is the fundamental basis for the high levels of diastereoselectivity observed in reactions employing this auxiliary.

Determination of Absolute Configuration: A Multi-faceted Approach

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a crystalline compound.[5] This technique provides a precise three-dimensional map of the electron density within the crystal lattice, allowing for the unambiguous assignment of the spatial arrangement of atoms.

Causality Behind Experimental Choices: The success of this method hinges on the ability to grow a high-quality single crystal of the compound of interest. For oxazolidinone derivatives, which are often well-crystalline solids, this is a frequently viable approach. The Flack parameter, a value refined during the crystallographic analysis, provides a statistical measure of the correctness of the assigned absolute configuration. A Flack parameter close to zero for a known chiral starting material confirms the assignment with a high degree of confidence.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Dissolve the purified this compound derivative in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane). Allow the solvent to evaporate slowly and undisturbed at a constant temperature.

-

Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer and cool it under a stream of liquid nitrogen to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model. Refine the model against the experimental data, including the determination of the absolute configuration and the refinement of the Flack parameter.

NMR Spectroscopy: Probing Stereochemistry in Solution

While X-ray crystallography is definitive, it is not always feasible to obtain suitable crystals. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining absolute configuration in solution.[][8] These methods typically involve converting the enantiomeric analyte into diastereomers by reaction with a chiral derivatizing agent, which then exhibit distinct NMR spectra.

The Mosher's ester method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[9][10] While not directly applicable to the oxazolidinone itself, it is invaluable for determining the stereochemistry of products derived from its use, particularly after cleavage of the auxiliary to reveal a chiral alcohol. The method involves esterification of the alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11]

Causality Behind Experimental Choices: The underlying principle of Mosher's method is that the diastereomeric MTPA esters adopt specific conformations in which the phenyl group of the MTPA moiety anisotropically shields or deshields nearby protons of the substrate.[12] By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[13][14]

Experimental Protocol: Mosher's Ester Analysis

-

Esterification (two separate reactions):

-

To a solution of the chiral alcohol (1.0 equiv) and a suitable base (e.g., pyridine or DMAP, 1.5 equiv) in an anhydrous solvent (e.g., CH₂Cl₂), add (R)-MTPA-Cl (1.2 equiv). Stir at room temperature until the reaction is complete (monitor by TLC).

-

In a separate flask, repeat the procedure using (S)-MTPA-Cl.

-

-

Workup and Purification: Quench each reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify each diastereomeric ester by flash column chromatography.

-

NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters. Assign the proton signals for the groups on either side of the carbinol center.

-

Data Interpretation: Calculate the Δδ (δS - δR) values for the assigned protons. A positive Δδ for protons on one side of the carbinol and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher model.

An alternative NMR approach involves the use of chiral solvating agents (CSAs). These are chiral molecules that form transient, diastereomeric complexes with the enantiomers of an analyte, leading to the separation of NMR signals for the two enantiomers. This method can be used to determine the enantiomeric purity and, in some cases, to assign the absolute configuration by comparing the observed spectra to those of known standards.

Quantitative Data and Spectroscopic Signatures

The enantiomers of this compound can be distinguished by their optical rotation. The specific rotation is a key physical property used to characterize a chiral compound.

| Property | (S)-(-)-4-tert-butyl-1,3-oxazolidin-2-one | (R)-(+)-4-tert-butyl-1,3-oxazolidin-2-one |

| CAS Number | 54705-42-9[15] | 142618-93-7[16] |

| Molecular Formula | C₇H₁₃NO₂[15] | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol [15] | 143.18 g/mol |

| Melting Point | 118-120 °C[15] | 118-121 °C |

| Specific Rotation [α] | -16° (c=6, ethanol)[15] | +16° (c=6, ethanol) |

In the ¹H NMR spectrum, the protons of the oxazolidinone ring exhibit characteristic chemical shifts and coupling patterns that can confirm the structural integrity of the molecule.[4] The diastereotopic protons on the C5 methylene group typically appear as distinct multiplets, and their coupling to the C4 proton provides valuable structural information.

Conclusion: Ensuring Scientific Integrity in Asymmetric Synthesis

The reliable application of this compound in asymmetric synthesis is predicated on the unambiguous knowledge of its absolute configuration. This guide has detailed the primary, field-proven methodologies for this critical determination. Single-crystal X-ray crystallography provides the most definitive assignment, while NMR-based techniques, particularly Mosher's ester analysis, offer a robust in-solution alternative. By employing these self-validating systems, researchers, scientists, and drug development professionals can proceed with confidence in the stereochemical integrity of their synthetic intermediates and final products, a fundamental requirement for the advancement of modern medicinal chemistry.

References

- Vertex AI Search. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved February 26, 2026.

- Vulcanchem. (n.d.). (4S)-4-butyl-1,3-oxazolidin-2-one. Retrieved February 26, 2026.

-

Wikipedia. (2024). Chiral auxiliary. In Wikipedia. Retrieved February 26, 2026, from [Link].

-

Bergon, R. M., & Alper, P. B. (2008). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. Organic Letters, 10(10), 1935–1938. [Link]

- National Center for Biotechnology Information. (n.d.).

- Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved February 26, 2026.

- National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved February 26, 2026.

- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved February 26, 2026.

-

Acta Crystallographica Section E: Structure Reports Online. (2006). The absolute configuration of (2S,4S)- and (2R,4R)-2-tert-butyl-4-methyl-3-(4-tolylsulfonyl)-1,3-oxazolidine-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(3), o954–o956. [Link]

- Vertex AI Search. (n.d.). Determination of the Absolute Configuration of Chiral Organic Molecules using a Combination of Anisotropic NMR Spectroscopy and. Retrieved February 26, 2026.

- ResearchGate. (n.d.). Enantiopure 4‐oxazolin‐2‐ones and 4‐methylene‐2‐oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles. Retrieved February 26, 2026.

- University of Toronto. (n.d.).

-

MDPI. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Crystals, 12(11), 1599. [Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

-

American Chemical Society. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. [Link]

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved February 26, 2026.

- National Center for Biotechnology Information. (n.d.). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Retrieved February 26, 2026.

- Illinois Chemistry. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved February 26, 2026.

-

Highlights in Science, Engineering and Technology. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539-545. [Link]

- BLDpharm. (n.d.). 142618-93-7|(R)-4-(tert-Butyl)oxazolidin-2-one. Retrieved February 26, 2026.

- Experts@Minnesota. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Retrieved February 26, 2026.

- Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved February 26, 2026.

- National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved February 26, 2026.

- Chemistry LibreTexts. (2021). 6.3: Absolute Configuration and the (R) and (S) System. Retrieved February 26, 2026.

- ResearchGate. (n.d.). X-ray crystal structure of one of the molecules in 13 with used.... Retrieved February 26, 2026.

- ResearchGate. (n.d.). An Easy Route to 4-Substituted 2-Oxazolidinones from Prochiral 1,3-diols. Retrieved February 26, 2026.

- ISU ReD. (2023). An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of. Retrieved February 26, 2026.

-

Bibliomed. (2014). CRYSTAL STRUCTURE OF 4-ETHYL-1,3-OXAZOLIDINE-2- THIONE. E-Journal of Chemistry, 3, 1017-1022. [Link]

- Springer. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved February 26, 2026.

- National Center for Biotechnology Information. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved February 26, 2026.

- DergiPark. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. Süleyman Demirel Üniversitesi Fen Edebiyat Fakültesi Fen Dergisi, 13(2), 108-120.

- Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved February 26, 2026.

-

MDPI. (2025). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 26(10), 5432. [Link]

-

Current Bioactive Compounds. (n.d.). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds, 13(4). [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. (4S)-4-butyl-1,3-oxazolidin-2-one (158249-51-5) for sale [vulcanchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 8. zulassung.hlrn.de [zulassung.hlrn.de]

- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 11. experts.umn.edu [experts.umn.edu]

- 12. individual.utoronto.ca [individual.utoronto.ca]

- 13. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. (S)-(-)-4-TERT-BUTYL-2-OXAZOLIDINONE | 54705-42-9 [chemicalbook.com]

- 16. 142618-93-7|(R)-4-(tert-Butyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Functionalized Oxazolidin-2-ones

The oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities. Initially recognized for its potent antibacterial properties, this five-membered heterocyclic ring system has since demonstrated a remarkable capacity for functionalization, leading to the discovery of derivatives with promising anticancer and monoamine oxidase inhibitory activities.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological landscape of functionalized oxazolidin-2-one compounds. We will delve into the core mechanisms of action, present key data on representative compounds, and provide detailed experimental protocols to empower further research and development in this exciting field.

Part 1: Antibacterial Activity - A Novel Mechanism to Combat Resistance

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the development of new classes of antibiotics.[4] Oxazolidinones have risen to this challenge as a unique class of synthetic antibacterial agents, with linezolid being the first to gain FDA approval in 2000.[1][5] Their efficacy against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), stems from a distinct mechanism of action that circumvents existing resistance pathways.[1][6]

Mechanism of Action: Inhibition of Protein Synthesis Initiation

Unlike many other antibiotics that target protein synthesis during the elongation phase, oxazolidinones act at the very early stages of initiation.[7][8] They exert their bacteriostatic effect by binding to the 50S ribosomal subunit.[9] Specifically, they interact with the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC) within the A-site.[7][9] This binding event sterically hinders the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the functional 70S initiation complex.[7] This crucial blockade of protein synthesis ultimately inhibits bacterial growth and reproduction.[10] The novelty of this mechanism is a key factor in the lack of cross-resistance with other antibiotic classes.[8]

Caption: Oxazolidinone antibacterial mechanism of action.

Representative Antibacterial Oxazolidin-2-ones and Their Activities

The following table summarizes the in vitro activities of several key functionalized oxazolidin-2-one compounds against various bacterial strains.

| Compound | Target Organism(s) | MIC (µg/mL) | Reference |

| Linezolid | S. aureus, MRSA, VRE | 0.5 - 4 | [1][11] |

| Tedizolid | S. aureus, MRSA, VRE, E. faecalis | 0.125 - 0.5 | [5] |

| Eperezolid | Gram-positive bacteria | Not specified | [11] |

| DuP 721 | S. aureus, S. epidermidis, Streptococci | ≤ 1 - 2 | [12] |

| OCID0050 | MRSA, VRE (linezolid-resistant) | 4 | [13] |

| Compound 8c | B. subtilis, S. aureus | 2.8 - 4.8 | [14] |

| Compound 8h | B. subtilis, S. aureus | 2.8 - 4.8 | [14] |

| Compound 21d | S. pneumoniae | Not specified, less resistance than linezolid | [15][16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial suspension equivalent to a 0.5 McFarland standard

-

Oxazolidinone compound stock solution

-

Positive control antibiotic (e.g., linezolid)

-

Negative control (broth only)

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the oxazolidinone compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions, the positive control, and a growth control well (broth with bacteria, no compound). The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Part 2: Anticancer Activity - Inducing Apoptosis in Malignant Cells

Beyond their antibacterial prowess, functionalized oxazolidin-2-ones have emerged as a promising class of anticancer agents.[2][17] Various derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in a range of cancer cell lines.[17][18]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer mechanism of many oxazolidin-2-one derivatives involves the induction of programmed cell death, or apoptosis. Some compounds have been shown to trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the release of cytochrome c from the mitochondria.[17] This is often accompanied by an increase in reactive oxygen species (ROS) levels and a reduction in the mitochondrial membrane potential.[17] Additionally, certain derivatives can induce cell cycle arrest, for example at the G2/M phase, preventing cancer cells from progressing through division.[19][20]

Caption: Anticancer mechanisms of oxazolidinone derivatives.

Representative Anticancer Oxazolidin-2-ones and Their Activities

The following table highlights the cytotoxic effects of selected oxazolidin-2-one derivatives on various cancer cell lines.

| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |

| OI Derivative | MCF-7 (breast), HeLa (cervical) | 17.66 (MCF-7), 31.10 (HeLa) | [17] |

| NB-4 | Jurkat (acute leukemia) | 15.19 | [18] |

| NB-3 | HL-60 (promyelocytic leukemia) | 17.84 | [18] |

| LPSF/NBM-1 | HL-60 | 54.83 | [19][20] |

| LPSF/NBM-2 | MOLT-4 (lymphoma) | 51.61 | [19][20] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Oxazolidinone compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazolidinone compound in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 3: Monoamine Oxidase (MAO) Inhibition - A Target for Neurological Disorders

A fascinating and distinct area of biological activity for functionalized oxazolidin-2-ones is the inhibition of monoamine oxidases (MAOs).[21][22] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[23] Inhibitors of MAO have therapeutic applications in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[][25]

Mechanism of Action: Reversible Inhibition of MAO-A and MAO-B

Certain oxazolidinone derivatives act as reversible inhibitors of MAO-A and/or MAO-B.[21][22] The selectivity for one isoform over the other is dependent on the specific functionalization of the oxazolidinone scaffold. By binding to the active site of the MAO enzyme, these compounds prevent the breakdown of monoamine neurotransmitters, leading to an increase in their synaptic concentrations. This modulation of neurotransmitter levels is the basis for their therapeutic effects in neurological disorders.

Caption: Mechanism of MAO inhibition by oxazolidinones.

Representative MAO-Inhibitory Oxazolidin-2-ones and Their Activities

The following table presents data on the MAO inhibitory activity of specific oxazolidinone compounds.

| Compound | MAO Isoform Selectivity | IC50 (nM) | Reference |

| Befloxatone | MAO-A | Not specified, potent and selective | [] |

| (R)-5-Methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone | MAO-A | 78-fold more potent than toloxatone | [21] |

| Linezolid | Weak MAO-A and MAO-B inhibitor | Not specified | [] |

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of oxazolidinone compounds against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for a fluorometric assay, or a specific substrate for each isoform)

-

Amplex® Red reagent (for a coupled-enzyme fluorometric assay)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

96-well black microtiter plates

-

Oxazolidinone compound stock solution

-

Known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, pargyline for MAO-B)

-

Fluorometric microplate reader

Procedure:

-

Enzyme and Compound Pre-incubation: In a 96-well plate, add the assay buffer, the oxazolidinone compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B). Incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a reaction mixture containing the MAO substrate, Amplex® Red, and HRP in the assay buffer. Add this mixture to the wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) at regular intervals for a set period (e.g., 30-60 minutes) using a microplate reader. The rate of increase in fluorescence is proportional to the MAO activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

The oxazolidin-2-one scaffold represents a remarkable platform for the discovery of new therapeutic agents. Its journey from a novel class of antibiotics to a source of potential anticancer and neuro-active compounds underscores the power of medicinal chemistry in unlocking the diverse biological potential of a single core structure. The mechanisms of action, while varied, demonstrate a consistent theme of targeted intervention in critical cellular processes. The experimental protocols provided herein offer a foundation for researchers to further explore and expand upon the promising biological activities of functionalized oxazolidin-2-one compounds, paving the way for the development of next-generation therapeutics.

References

- An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents - Benchchem. (URL: )

- Oxazolidinone antibiotics | Health and Medicine | Research Starters - EBSCO. (URL: )

-

Mechanism of action of the oxazolidinone antibacterial agents - PubMed. (URL: [Link])

-

Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society - Ovid. (URL: [Link])

-

Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. (URL: [Link])

-

Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. (URL: [Link])

-

5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC. (URL: [Link])

-

Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains - PMC. (URL: [Link])

-

Oxazolidinones - UTUPub. (URL: [Link])

-

Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION A Research Summary Submitted to The Temple University Gradua. (URL: [Link])

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. (CHEMBL5257153) - ChEMBL. (URL: [Link])

-

In vitro activities of two oxazolidinone antimicrobial agents, DuP 721 and DuP 105 - PubMed. (URL: [Link])

-

Synthesis and antimicrobial activity of oxazolidin-2-ones and related heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-